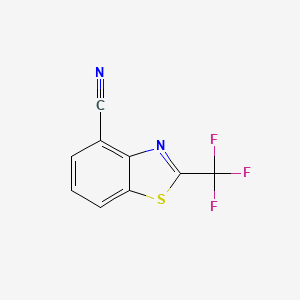

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile” likely contains a benzothiazole ring, which is a type of heterocyclic compound, and a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis

The molecular structure analysis of “this compound” would likely involve techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy . These techniques can provide information about the compound’s vibrational, electronic, and nuclear magnetic resonance properties.Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For instance, transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .Scientific Research Applications

Synthesis of Novel Compounds

- Three-component Synthesis : A study by Sheibani and Babaie (2013) describes a method for synthesizing 4-amino-2-aryl-2H-pyrimido[1,2-b][1,3]benzimidazole-3-carbonitriles or -benzothiazole-3-carbonitriles using a three-component reaction. This approach offers high yields and uses inexpensive catalysts (Sheibani & Babaie, 2013).

Fluorescent Probes and Biomolecules Detection

- Fluorescent Benzothiazole Probe : Echevarria et al. (2012) reported a fluorescent benzothiazole probe with efficient two-photon absorption, which could have significant implications in biomolecules detection and cancer diagnosis and treatment (Echevarria et al., 2012).

Green Synthesis Methods

- Iron-catalyzed Microwave-promoted Synthesis : Balwe, Shinde, and Jeong (2016) developed a solvent-free green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile, demonstrating an environmentally friendly approach with good to excellent product yields (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Activity

- Novel 1,4-Dihydropyrano[2,3-c]pyrazole-5-Carbonitrile Derivatives : Research by Mahdi (2015) synthesized and tested various substituted benzothiazole compounds for their antibacterial activity, highlighting the potential of these compounds in antimicrobial applications (Mahdi, 2015).

Photophysics and Light Emission

- White-Light Emission from a Benzothiazole Derivative : Cheng et al. (2014) explored the synthesis and photophysics of novel 2-(2'-hydroxyphenyl)benzothiazole derivatives, achieving pure white-light emission. This could have applications in lighting and display technologies (Cheng et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOVDHULNFGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)

![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)

![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)

![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2800412.png)

![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)

![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)

![N-(3-methylphenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2800417.png)